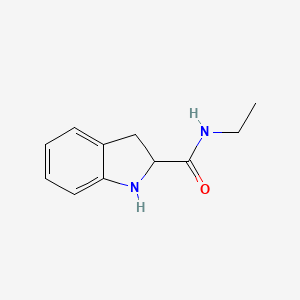

N-Ethylindoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-12-11(14)10-7-8-5-3-4-6-9(8)13-10/h3-6,10,13H,2,7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWCRKSCHXVFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Ethylindoline 2 Carboxamide and Analogues

Established Synthetic Routes to Indoline-2-carboxamide and Indole-2-carboxamide Scaffolds

The foundational step in synthesizing the target compound is the creation of the indoline-2-carboxamide framework. This scaffold is typically derived from its carboxylic acid precursor, which can be synthesized through various multistep sequences or heterocyclic construction methods.

Complex indoline (B122111) structures are often assembled through carefully designed multi-step reaction pathways. These routes offer the flexibility to introduce a wide range of substituents onto the aromatic ring.

One general procedure begins with the reaction of methyl azidoacetate and an aldehyde to form a vinylazide intermediate. acs.org This intermediate then undergoes a rhodium-catalyzed cyclization to yield a substituted indole (B1671886), which can be further modified. acs.org For instance, to achieve specific substitution patterns like a 5-fluoro group, an alternative synthesis might start from 5-fluoro-2-iodobenzoic acid. acs.org This acid is first reduced, and the resulting alcohol is converted to a mesylate. Subsequent reactions involving N-(diphenylmethylene)glycine ethyl ester, deprotection, and copper-catalyzed cyclization ultimately form the substituted indoline ring. acs.org The ethyl ester is then hydrolyzed to provide the crucial indoline-2-carboxylic acid precursor. acs.org

The transformation of an indoline-2-carboxylic acid or indole-2-carboxylic acid into its corresponding carboxamide is a critical step, achieved via an amide coupling reaction. This reaction joins the carboxylic acid with a primary or secondary amine, such as ethylamine (B1201723) for the synthesis of N-Ethylindoline-2-carboxamide. The process requires activating the carboxylic acid to facilitate the nucleophilic attack by the amine.

A variety of modern coupling reagents are employed for this purpose, often used in combination to maximize yield and minimize side reactions, particularly racemization. nih.govrsc.orgpeptide.com Common protocols involve the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.govrsc.org The base N,N-Diisopropylethylamine (DIPEA) is frequently added to neutralize acids formed during the reaction. nih.govrsc.org Research has shown that using an EDC·HCl and HOBt combination can lead to significantly higher yields compared to older methods utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). rsc.org Other powerful coupling agents include (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which is effective but generates a carcinogenic byproduct. peptide.commdpi.com

Table 1: Common Reagents for Amide Coupling Reactions

| Abbreviation | Full Name | Role/Function |

|---|---|---|

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Carbodiimide coupling agent that activates the carboxylic acid. peptide.comgoogle.com |

| HOBt | 1-Hydroxybenzotriazole | Additive used with carbodiimides to form a reactive ester, suppressing racemization and improving efficiency. peptide.comnih.gov |

| DIPEA | N,N-Diisopropylethylamine | A non-nucleophilic organic base used as a proton scavenger to neutralize HCl produced. nih.govrsc.org |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | A phosphonium-based coupling reagent that forms active esters with minimal racemization. peptide.comgoogle.com |

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and a primary method for constructing the indole ring system, which can subsequently be reduced to an indoline. thermofisher.com Discovered in 1883, this reaction involves heating the arylhydrazone of an aldehyde or ketone with a protic or Lewis acid catalyst, such as zinc chloride (ZnCl₂). thermofisher.combhu.ac.in

To obtain the indole-2-carboxamide scaffold, the Fischer synthesis can be performed using pyruvic acid and a substituted phenylhydrazine. uop.edu.pkorgsyn.org The resulting phenylhydrazone undergoes acid-catalyzed cyclization to form an indole-2-carboxylic acid. thermofisher.comuop.edu.pk This acid is the direct precursor that can be converted to the desired amide via the coupling reactions described previously (Section 2.1.2). The indole-2-carboxylic acid can also be decarboxylated by heating to yield the parent indole molecule. uop.edu.pkorgsyn.org

N-Alkylation Strategies for Amide Nitrogen and Indoline Core

Once the indoline-2-carboxamide scaffold is in place, the final step in synthesizing the target molecule is the introduction of an ethyl group onto the nitrogen atom of the indoline ring (N-alkylation). This can be accomplished through several methods, including reductive and direct alkylation strategies.

A modern and increasingly utilized strategy for N-alkylation is the reductive amination using carboxylic acids as the alkylating agent source. nih.govrsc.org This approach avoids the need for potentially toxic alkyl halides. In this two-step, one-pot process, the indoline nitrogen first reacts with a carboxylic acid (e.g., acetic acid) in the presence of a reducing agent like phenylsilane (B129415) to form an amide or enamine intermediate. nih.govacs.org This intermediate is then reduced in the same pot, often catalyzed by a metal salt such as Zn(OAc)₂, to yield the N-alkylated product. nih.gov This method is valued for its use of stable and readily available carboxylic acids as nominal electrophiles. nih.govcsic.es

Direct N-alkylation involves the formation of a carbon-nitrogen bond between the indoline core and an alkyl group. While classic methods often use alkyl halides, contemporary research focuses on more efficient and greener catalytic processes. rsc.orgorganic-chemistry.org

Catalytic systems using transition metals like iridium, copper, or manganese have been developed for the regioselective N-alkylation of indolines. researchgate.netorganic-chemistry.orgacs.org A notable "borrowing hydrogen" or "hydrogen autotransfer" approach allows alcohols to be used as the alkylating reagents. organic-chemistry.orgresearchgate.net In this process, a catalyst, such as an iridium complex, temporarily dehydrogenates the alcohol to form an aldehyde in situ. organic-chemistry.org The indoline then condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the hydrogen "borrowed" by the catalyst, regenerating the catalyst and yielding the N-alkylated indoline. researchgate.net This method is highly atom-economical and environmentally friendly, often proceeding in solvents like water. researchgate.netorganic-chemistry.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Scaffold |

|---|---|

| This compound | Indoline |

| Indoline-2-carboxamide | Indoline |

| Indole-2-carboxamide | Indole |

| Indoline-2-carboxylic acid | Indoline |

| Indole-2-carboxylic acid | Indole |

| Methyl azidoacetate | Acyclic |

| 5-Fluoro-2-iodobenzoic acid | Benzene (B151609) |

| N-(diphenylmethylene)glycine ethyl ester | Acyclic |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) | Acyclic |

| 1-Hydroxybenzotriazole (HOBt) | Benzotriazole |

| N,N-Diisopropylethylamine (DIPEA) | Acyclic |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | Acyclic |

| Phenylhydrazine | Acyclic |

| Pyruvic acid | Acyclic |

| Zinc chloride | Inorganic |

| Acetic acid | Acyclic |

Stereoselective Synthesis and Enantiomeric Resolution

Achieving enantiomeric purity is often a critical goal in the synthesis of indoline-2-carboxamide derivatives. This is accomplished through two primary strategies: the resolution of a racemic mixture, often using enzymes, or the direct asymmetric synthesis of the desired enantiomer.

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of this compound synthesis, a common precursor is a racemic ester, such as ethyl indoline-2-carboxylate. This method leverages the high stereoselectivity of enzymes, which catalyze the transformation of one enantiomer while leaving the other untouched.

Researchers have successfully used whole-cell biocatalysts for this purpose. For instance, a strain of Bacillus aryabhattai has been identified that selectively hydrolyzes one enantiomer of racemic ethyl indoline-2-carboxylate to produce optically pure (S)-indoline-2-carboxylic acid. mdpi.comresearchgate.net This carboxylic acid is a key intermediate that can then be amidated to form the desired N-substituted carboxamide. The unreacted (S)-ester can be separated from the hydrolyzed (R)-acid. The process involves optimizing parameters such as pH, temperature, and substrate concentration to achieve high enantiomeric excess (e.e.) and yield. mdpi.comresearchgate.net Studies have shown that a neutral to weakly alkaline pH (around 7.0-7.5) is often optimal for the hydrolysis, maximizing both enzyme activity and enantioselectivity. mdpi.com

| Biocatalyst | Reaction Type | Product | Key Parameters | Result (e.e.p / Yield) | Reference |

|---|---|---|---|---|---|

| Bacillus aryabhattai C26-1 | Enantioselective Hydrolysis | (R)-Indoline-2-carboxylic acid | pH 7.0, 30°C | High e.e.p | mdpi.com |

| Bacillus aryabhattai Strain | Selective Hydrolysis | (S)-Indoline-2-carboxylic acid | pH 7.0, 35°C, 3% substrate | 96% e.e.p / 33% yield | researchgate.net |

| Immobilized Esterase PAE07 | Kinetic Resolution | (R)-DMPM | pH 8.0, 40°C | 99.5% e.e.p / 48% conversion | researchgate.net |

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for resolution and the inherent 50% loss of the undesired enantiomer. For indoline-2-carboxamides, this can involve using chiral auxiliaries or asymmetric catalysts. One notable approach involves the oxidative rearrangement of indole-2-carboxamides bearing a chiral auxiliary. rsc.orgrsc.org The nature of substituents on the indole ring, particularly at the 7-position, can significantly influence the diastereoselectivity of this rearrangement, leading to chiral 3,3-disubstituted oxindoles, which are related structural motifs. rsc.org

Another strategy involves the cyclization of a prochiral precursor using a chiral catalyst. For example, enantiomerically pure cyclic α-amino esters can be accessed through lipase-catalyzed kinetic resolution, which can then serve as building blocks. nih.gov Synthesis can also start from commercially available enantiomerically pure (R)- or (S)-indoline-2-carboxylic acid, which is then coupled with the desired amine. nih.govacs.org

Palladium-Catalyzed Reactions in Indoline/Indole Scaffold Functionalization

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of the indole and indoline scaffolds. These methods allow for the precise introduction of various functional groups through C-H activation, cross-coupling, and cyclization reactions, enabling the synthesis of a diverse library of analogues. beilstein-journals.orgrsc.org

For instance, palladium-catalyzed intramolecular alkenylation of N-allyl-1H-indole-2-carboxamides can produce fused polycyclic structures like β-carbolinones. beilstein-journals.org The reaction conditions, including the choice of catalyst, oxidant, and solvent, can control the regioselectivity of the functionalization, directing the reaction to either the C2 or C3 position of the indole ring or the nitrogen atom. beilstein-journals.orgacs.org In some cases, a chemoselective N-H or C-2 arylation of indole-2-carboxamides can be controlled by the choice of catalyst and additives, leading to different complex heterocyclic systems. acs.org Furthermore, palladium-catalyzed carbonylative cyclization of 2-ethynylanilines provides a route to indole-3-carboxamides. researchgate.net

| Reaction Type | Substrate | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Alkenylation | N-allyl-1H-indole-2-carboxamides | PdCl2(MeCN)2 / 1,4-benzoquinone | β-Carbolinones | beilstein-journals.org |

| Chemoselective Arylation | Indole-2-carboxamides | ZnI2 / Ag2CO3 or TfOH | Indolo[1,2-a]quinoxalin-6-ones or 2,3′-Spirobi[indolin]-2′-ones | acs.org |

| Carbonylative Cyclization | 2-Ethynylanilines and Nitroarenes | Palladium catalyst / Mo(CO)6 | Indole-3-carboxamides | researchgate.net |

| Domino Carbopalladation | Indole-2-carboxylic Acid Allenamides | Palladium(II) species | 3-Vinyl-substituted imidazo[1,5-a]indoles | acs.org |

Biocatalytic Synthesis and Enzymatic Carbene Transfer for N-Substituted Indolines

Recent advances have introduced biocatalytic methods for the direct and selective functionalization of C-H bonds in N-substituted indolines. wpmucdn.comchemrxiv.org These methods employ engineered enzymes, particularly cytochrome P450 variants, as "carbene transferases." chemrxiv.org This approach offers a green and highly selective alternative to traditional chemical catalysis.

The strategy involves the enzyme-catalyzed reaction of an N-substituted indoline with a diazo compound, which serves as a carbene precursor. wpmucdn.comchemrxiv.org By engineering the enzyme's active site, researchers can control the regioselectivity of the C-H insertion, targeting specific C(sp³)–H bonds at the α- or β-positions of the indoline ring with high precision. wpmucdn.comresearchgate.net These transformations proceed with excellent catalytic efficiency and high enantioselectivity, providing direct access to chiral functionalized indolines. chemrxiv.org This methodology has been shown to be effective for a range of N-substituted indolines and diazo reagents, demonstrating its broad applicability. chemrxiv.org Furthermore, combining different engineered enzymes in a biocatalytic cascade can lead to the synthesis of complex polycyclic indoline scaffolds. wpmucdn.comchemrxiv.org

| Enzyme | Substrate | Carbene Donor | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| Engineered CYP119 | N-Methyl indoline | Ethyl diazoacetate (EDA) | α- and β-functionalized indolines | Regiodivergent C(sp³)–H functionalization | wpmucdn.com |

| Engineered CYP119 | N-Substituted indolines | Diazoacetone / Diazoacetonitrile | α-functionalized indolines | Up to 99% yield, 96% e.e. | chemrxiv.org |

| Engineered P411-INS-5151 | Aryl azide (B81097) precursors | N/A (Nitrene Transfer) | Chiral indolines | Intramolecular C(sp³)–H amination | nih.govacs.org |

Chemical Reactivity and Mechanistic Investigations of N Ethylindoline 2 Carboxamide and Its Derivatives

Mechanistic Studies of Synthetic Transformations

The formation and transformation of N-Ethylindoline-2-carboxamide and its derivatives involve several key mechanistic pathways. These include the role of indolenium ion intermediates, radical-mediated reactions, and intramolecular cyclizations.

The synthesis of N-alkylindolines, such as N-ethylindoline, from indoles often proceeds through a reduction-alkylation process. A key mechanistic feature of this transformation is the involvement of an indolenium ion intermediate. mdma.ch The reaction of an indole (B1671886) with a reducing agent like sodium borohydride (B1222165) in a carboxylic acid medium, such as acetic acid, leads to the protonation of the indole at the C3 position. mdma.chdesigner-drug.com This protonation forms a reactive indolenium ion. mdma.ch

The indolenium ion is then reduced by a hydride source, typically a borohydride species, to yield the corresponding indoline (B122111). mdma.ch Subsequently, the nitrogen atom of the indoline is alkylated by the carboxylic acid, which has been reduced in situ to an aldehyde or an equivalent species. mdma.ch This tandem reduction and N-alkylation sequence provides an efficient route to N-alkylindolines. mdma.chdokumen.pub The use of a less reactive reducing agent, sodium cyanoborohydride in acetic acid, can selectively reduce the indole to indoline without subsequent N-alkylation, highlighting the tunability of this reaction. mdma.chdesigner-drug.com

| Reactants | Reagents | Product | Mechanism Highlights |

| Indole | Sodium Borohydride, Acetic Acid | N-Ethylindoline | Formation of indolenium ion, reduction, and subsequent N-alkylation. mdma.chdesigner-drug.com |

| Indole | Sodium Cyanoborohydride, Acetic Acid | Indoline | Selective reduction of the indole double bond without N-alkylation. mdma.chdesigner-drug.com |

This table summarizes the outcomes of indole reduction under different conditions, emphasizing the role of the indolenium ion intermediate.

Radical-mediated reactions offer a powerful strategy for the direct functionalization of C(sp³)–H bonds in indoline scaffolds, which are common in pharmaceuticals and natural products. wpmucdn.comchemrxiv.org These methods avoid the need for pre-functionalized substrates, making them highly efficient. nih.gov Recent studies have demonstrated the use of engineered enzymes, such as CYP119-based catalysts, to achieve regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines via carbene transfer. wpmucdn.comchemrxiv.org

Mechanistic investigations, including computational and experimental studies, support a radical-mediated pathway for this transformation. wpmucdn.comchemrxiv.org The reaction is believed to proceed through a hydrogen atom transfer (HAT) process, generating a substrate radical which then undergoes further reaction. uni-regensburg.de This approach allows for the diversification of indoline-containing molecules by introducing new functional groups at previously unreactive positions. nih.gov For instance, nickel-mediated oxidative C(sp³)–H functionalization of amides has been developed, which proceeds through a radical 1,2-aryl migration process. rsc.org

The synthesis of complex polycyclic indole derivatives can be achieved through cascade reactions involving intramolecular Michael additions. For example, the reaction of 2-(2-acylvinyl)indoles with styrylsulfonium salts, initiated by deprotonation of the indole, leads to the formation of a cyclopropane (B1198618) ring via an intramolecular Michael addition of a resulting ylide intermediate. acs.org

In a different context, the synthesis of α-fluoroketone derivatives can involve a ring closure and opening process that constructs new C-O and C-F bonds. researchgate.net While not directly involving this compound, these mechanistic principles of intramolecular reactions and bond cleavages are relevant to the broader class of indole derivatives. The reactivity of α,β-unsaturated carbonyls, which are key components in Michael additions, is influenced by factors such as intramolecular hydrogen bonding. acs.orgnih.gov

Functionalization and Derivatization Reactions of the Indole/Indole Ring System

The indole and indoline ring systems are versatile scaffolds that can be modified through various functionalization and derivatization reactions. These include C-H activation, annulation, and N-arylation, which allow for the construction of complex and diverse molecular architectures.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of indoles. semanticscholar.orgrsc.org For instance, ruthenium(II)-catalyzed site-selective annulation of benzoic acids with propargylic carbonates has been demonstrated, where a weakly coordinating carboxylic acid group directs the C-H activation. semanticscholar.orgrsc.org This allows for the construction of isocoumarin (B1212949) structures.

Similarly, rhodium(III)-catalyzed C-H activation and annulation of indole-2-carboxamides with benzoquinones provides a route to tetracyclic indolo[2,3-c]quinolinones. researchgate.net This reaction proceeds with high chemo- and regioselectivity, functionalizing the C3 position of the indole and the N-H of the amide. researchgate.net Furthermore, Rh(III)-catalyzed N-H free indole directed C-H activation and dialkenylation/annulation has been used to access 6H-isoindolo[2,1-a]indoles. rsc.org These methods offer efficient pathways to complex fused indole systems. researchgate.net Catalyst-based switchable regioselective C-H activation/annulation of acrylamides with alkynes has also been developed to synthesize substituted 2-pyridones. nih.gov

| Catalyst System | Substrates | Product Type | Key Features |

| Ru(II) | Benzoic acids, Propargylic carbonates | Isocoumarins | Site-selective C-H activation directed by a weakly coordinating group. semanticscholar.orgrsc.org |

| Rh(III) | Indole-2-carboxamides, Benzoquinones | Tetracyclic indolo[2,3-c]quinolinones | Chemo- and regioselective C-H/N-H annulation. researchgate.net |

| Rh(III) | N-H free indoles | 6H-isoindolo[2,1-a]indoles | Dialkenylation/annulation cascade. rsc.org |

This table showcases various catalytic systems for the regiospecific C-H activation and annulation of indole derivatives.

N-arylation of indoles is a fundamental transformation for the synthesis of a wide range of biologically active compounds and materials. Copper-catalyzed methods are prominent for this purpose. nih.govacademie-sciences.fr For example, the use of CuI with ligands such as trans-1,2-cyclohexanediamine allows for the high-yield N-arylation of various indoles with aryl iodides and bromides. nih.gov Heterogeneous copper(I) oxide has also been shown to be an effective catalyst for the N-arylation of azoles, including indoles, with arylboronic acids under mild, base-free conditions. organic-chemistry.org

Palladium-catalyzed N-arylation, often referred to as the Buchwald-Hartwig amination, is another powerful technique. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands in combination with palladium catalysts enables the N-arylation of indoles with a broad range of aryl halides and triflates. organic-chemistry.org These methods have been instrumental in the synthesis of numerous pharmaceutical compounds. nih.gov Furthermore, transition-metal-free approaches, such as those involving benzyne (B1209423) intermediates, have also been developed for the N-arylation of indoles. mdpi.com

Structure Activity Relationship Sar Studies of N Ethylindoline 2 Carboxamide Analogues

Influence of Indoline (B122111)/Indole (B1671886) Core Substituents (e.g., 5'-Position, C3)

Substitutions on the indoline or indole nucleus are crucial in modulating the activity of this class of compounds. The C3 and 5'-positions, in particular, have been identified as key sites for modification.

At the C3 position of the indole ring, the nature of the substituent significantly impacts biological activity. Studies on allosteric modulators of the cannabinoid receptor 1 (CB1) have shown a preference for linear alkyl groups. acs.org For instance, replacing a C3 ethyl group with a longer n-pentyl group enhanced the allosteric effects. nih.gov Further lengthening of the alkyl chain to n-heptyl or n-nonyl, however, did not lead to improved allosteric properties. acs.org The introduction of bulky or aromatic groups at the C3 position can be detrimental; a phenyl substituent was found to abolish activity, while a benzyl (B1604629) group was tolerated but resulted in lower affinity. nih.gov Short alkyl groups at the C3 position are generally favorable for potency. nih.gov

The 5'-position of the indoline/indole core is another critical point for substitution. For a series of anti-trypanosomal agents, small, aliphatic, electron-donating groups such as methyl, ethyl, cyclopropyl, or methoxy (B1213986) at the 5'-position were found to be favorable for potency. acs.org Conversely, the introduction of electron-withdrawing groups like halogens or a trifluoromethyl group at this position led to inactive compounds. acs.org In other studies, an electron-withdrawing group, such as a chloro or fluoro atom, at the C5 position was shown to enhance potency. acs.orgnih.gov Furthermore, introducing a fluorine atom at the 5-position of the indoline core (5-fluoroindoline) demonstrated improved metabolic stability, which is a significant parameter in drug design. acs.org

Table 1: Influence of Indoline/Indole Core Substituents on Activity

| Position | Substituent Type | Effect on Activity | Reference |

|---|---|---|---|

| C3 | Short/Linear Alkyl (e.g., Ethyl, n-Propyl, n-Pentyl) | Enhances potency/allosteric effects | acs.orgnih.govnih.gov |

| Phenyl | Abolishes activity | nih.gov | |

| Benzyl | Tolerated, but with reduced affinity | nih.gov | |

| 5'-Position | Small, Electron-Donating (e.g., Methyl, Ethyl, Methoxy) | Favorable for potency | acs.org |

| Electron-Withdrawing (e.g., Halogen, CF3) | Can enhance potency or lead to inactivity, depending on the series | acs.orgnih.govacs.org | |

| Fluoro | Can improve metabolic stability | acs.org |

Impact of Amide Nitrogen Substituents (e.g., N-Ethyl, N-Phenethyl, N-Arylsulfonyl)

Modifications to the substituent attached to the amide nitrogen (the R² group) are a cornerstone of SAR studies for this scaffold, leading to significant changes in biological activity and target specificity.

Derivatives incorporating an N-arylsulfonyl group have been identified as a distinct class of inhibitors for targets like fructose-1,6-bisphosphatase (FBPase) and galectins. nih.govmdpi.comnih.gov The N-arylsulfonyl-carboxamide moiety is considered a key structural feature for binding to these targets. nih.govmdpi.com Computational studies suggest that for FBPase inhibitors, small and/or negatively charged substituents on the arylsulfonyl ring could be beneficial for inhibitory activity. mdpi.com

For analogues featuring an N-phenethyl substituent, particularly those acting as CB1 receptor modulators, substitutions on the phenyl ring are critical. Research has shown that a piperidinyl or a dimethylamino group at the 4-position of the phenethyl ring is preferred for activity. nih.gov Further studies on para-substitution of the phenethyl ring revealed a specific activity trend, with a 2-methyl pyrrolidine (B122466) group conferring the highest potency. tandfonline.com

Table 2: Impact of Amide Nitrogen Substituents on Activity

| Amide Substituent Type | Key Structural Features | Biological Target/Effect | Reference |

|---|---|---|---|

| N-Arylsulfonyl | Considered a key binding feature | Identified as FBPase and Galectin-3/8 inhibitors | nih.govmdpi.comnih.gov |

| N-Phenethyl | 4-position substitution on phenyl ring (e.g., dimethylamino, piperidinyl) | Preferred for CB1 allosteric modulation | nih.gov |

| Para-substitution trend: 2-methyl pyrrolidine > 4-morpholine > N,N-dimethylamine | Influences antiproliferative activity | tandfonline.com |

Within the context of simple alkyl amide substituents, a clear SAR trend has been established. In the development of indoline-2-carboxamides as inhibitors of Trypanosoma brucei, the potency was found to be highly dependent on the size of the N-alkyl group. acs.orgnih.govacs.org A consistent trend was observed across multiple studies, where the N-methyl (NHMe) analogues were the most potent. acs.orgresearchgate.net The potency generally followed the order: NHMe > NHEt > NH₂. acs.orgnih.govacs.org This indicates that a small, lipophilic group at this position is optimal for activity in this specific series, while the primary amide (NH₂) is the least favorable.

Stereochemical Requirements for Biological Activity

The indoline-2-carboxamide scaffold possesses a chiral center at the C2 position, and the stereochemistry at this center is a critical determinant of biological activity. acs.org Investigations into the individual enantiomers of these compounds have consistently shown a strong preference for one configuration over the other.

Specifically, the (R)-isomer has been demonstrated to be significantly more potent than the corresponding (S)-isomer. acs.orgacs.org In one striking example, the (R)-enantiomer of a particular analogue was approximately 1400-fold more potent than its (S)-counterpart. acs.org Despite this vast difference in potency, both single enantiomers often display a similar level of hepatic microsomal turnover to the racemic mixture. acs.org While initial explorations sometimes utilized the racemic mixture, subsequent optimization efforts focused on the synthesis of the more active (R)-enantiomer to maximize potency. acs.orgnih.gov

Scaffold Hopping Strategies and Their Implications for Activity

Scaffold hopping, a strategy used to identify structurally novel compounds by modifying the central core of a known active molecule, has been applied to the indoline-2-carboxamide framework. nih.gov These efforts aim to discover new chemotypes with improved properties while retaining biological activity.

One approach involves modifying the indoline core itself. Replacing the five-membered indoline ring with a six-membered 1,2,3,4-tetrahydroquinoline (B108954) ring was found to be moderately tolerated, yielding compounds with submicromolar potency. acs.org However, more drastic changes, such as replacing the indoline with a pyrrolidine ring or removing the C3 carbon to create an open-chain derivative, were not tolerated and resulted in a loss of activity. acs.org Furthermore, altering the architecture by moving the carboxamide group from the 2-position to the 3-position also led to inactive compounds, highlighting the importance of the specific scaffold shape. acs.org

Another successful strategy is the bioisosteric replacement of the amide linker. In one study, the carboxamide was replaced with a basic aminomethyl group. nih.govnih.gov This "amide-amine replacement" yielded compounds with dramatically improved water solubility, a key physical property for drug development. nih.gov Importantly, many of these new amine analogues were equipotent to their parent carboxamide compounds. nih.gov This demonstrates that the amide bond is not strictly essential for potent activity, and that a protonatable amine can serve as an effective replacement. nih.gov This same research also explored replacing the indole scaffold with other heteroaromatic rings like benzothiophene (B83047) and benzoselenophene, which also resulted in potent and more soluble compounds. nih.gov

Table 3: Scaffold Hopping and Bioisosteric Replacement Strategies

| Original Scaffold/Moiety | Replacement Scaffold/Moiety | Implication for Activity/Properties | Reference |

|---|---|---|---|

| Indoline | 1,2,3,4-Tetrahydroquinoline | Moderately tolerated, retained submicromolar potency | acs.org |

| Indoline | Pyrrolidine / Open-chain phenyl acetamide (B32628) | Not tolerated, loss of activity | acs.org |

| Indole-2-carboxamide | Indole-3-carboxamide | Not tolerated, loss of activity | acs.org |

| Carboxamide Linker | Aminomethyl Linker | Improved water solubility, often with retained potency | nih.govnih.gov |

| Indole Ring | Benzothiophene / Benzoselenophene | Retained potency with improved solubility | nih.gov |

Molecular Interactions and Computational Chemistry for N Ethylindoline 2 Carboxamide

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of their interaction at the atomic level. For N-Ethylindoline-2-carboxamide and its analogs, docking studies are instrumental in identifying potential biological targets and understanding the structural basis of their activity.

While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, research on closely related indole-2-carboxamide derivatives reveals common interaction patterns with various protein targets. These studies show that the indole (B1671886) scaffold can form crucial hydrophobic interactions, while the carboxamide moiety frequently participates in hydrogen bonding with amino acid residues in the active site of proteins. The N-ethyl group of this compound would be expected to influence the steric fit and hydrophobic interactions within a binding pocket.

For instance, studies on similar indole-2-carboxamide compounds have shown interactions with targets such as the mycobacterial membrane protein large 3 (MmpL3) transporter, which is crucial for the survival of Mycobacterium tuberculosis acs.org. In these models, the indole core typically occupies a hydrophobic pocket, while the amide group forms hydrogen bonds with polar residues.

The binding mode of this compound within a protein's active site is dictated by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. Based on studies of analogous compounds, key interacting residues often include:

Tryptophan (Trp): The indole ring of this compound can engage in π-π stacking interactions with the aromatic side chain of tryptophan residues, contributing significantly to binding affinity.

Arginine (Arg): The positively charged guanidinium (B1211019) group of arginine can form strong hydrogen bonds or salt bridges with the carbonyl oxygen of the carboxamide group.

Serine (Ser): The hydroxyl group of serine is a versatile hydrogen bond donor and acceptor, capable of interacting with both the carbonyl oxygen and the N-H group of the amide linker.

Glutamic Acid (Glu): The carboxylate side chain of glutamic acid can act as a hydrogen bond acceptor for the amide N-H of this compound.

The following table illustrates hypothetical binding affinities and key interacting residues for this compound with various protein targets, based on data from related indole derivatives.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 |

| MmpL3 Transporter | -9.2 | Trp254, Phe610, Ser318 |

| Cannabinoid Receptor 1 (CB1) | -7.8 | Trp279, Phe200, Ser383 |

This table presents hypothetical data for illustrative purposes, extrapolated from studies on similar indole-2-carboxamide derivatives.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. These calculations provide insights into molecular geometry, orbital energies, and charge distributions, which are fundamental to understanding chemical reactivity and molecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring system, while the LUMO is likely distributed over the carboxamide group and the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity.

| Molecular Orbital | Energy (eV) - Hypothetical | Description |

| HOMO | -6.2 | Electron-donating capacity, primarily on the indoline ring. |

| LUMO | -1.8 | Electron-accepting capacity, distributed over the carboxamide and aromatic ring. |

| HOMO-LUMO Gap | 4.4 | Indicates moderate chemical stability and reactivity. |

This table presents hypothetical data for illustrative purposes.

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map of this compound, the region around the carbonyl oxygen of the carboxamide group would exhibit a negative potential (typically colored red), indicating a site for electrophilic attack or hydrogen bond acceptance. Conversely, the area around the amide hydrogen would show a positive potential (typically colored blue), indicating a site for nucleophilic attack or hydrogen bond donation. The indoline ring would show a mix of neutral and slightly negative potential.

Atomic charge distribution calculations, such as Mulliken or Natural Bond Orbital (NBO) analysis, provide quantitative values for the partial charges on each atom. This information is crucial for understanding intermolecular interactions, particularly electrostatics.

In Silico Predictive Modeling for Optimization

In silico predictive modeling uses computational methods to forecast the properties and activities of new chemical entities before they are synthesized. This approach significantly accelerates the drug discovery process by prioritizing compounds with desirable characteristics. For this compound, predictive models can be used to optimize its structure to enhance potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

By systematically modifying the structure of this compound in silico (e.g., adding substituents to the indoline ring or altering the N-alkyl group), researchers can predict the impact of these changes on binding affinity to a target protein or on properties like solubility and metabolic stability. This allows for the rational design of new derivatives with improved therapeutic potential acs.org.

Protein-Controlled Regiocontrol and Site Selectivity in Transformations

While chemical synthesis often relies on the inherent reactivity of functional groups, enzymes can impose remarkable regiocontrol and site selectivity in chemical transformations. This protein-controlled reactivity is due to the specific three-dimensional arrangement of amino acid residues in the enzyme's active site, which can pre-orient the substrate for reaction at a specific position.

In the context of this compound, enzymes could be used to selectively modify the indoline scaffold. For example, a hydroxylase enzyme could introduce a hydroxyl group at a specific carbon on the aromatic ring, a position that might be difficult to functionalize selectively through traditional chemical methods. The enzyme's active site would bind the this compound molecule in a precise orientation, exposing only the desired site to the catalytic machinery. This approach is of great interest for creating libraries of derivatives for structure-activity relationship (SAR) studies.

Biological Activity and Mechanistic Elucidation in Vitro Research of N Ethylindoline 2 Carboxamide and Analogues

Receptor and Enzyme Modulatory Activities

The indole-2-carboxamide scaffold, a core structure of N-Ethylindoline-2-carboxamide, has been identified as a versatile pharmacophore capable of interacting with a diverse range of biological targets. In vitro research has revealed that analogues based on this structure can modulate the activity of various receptors and enzymes, demonstrating a broad spectrum of biological effects.

Kinase Inhibition Profiles (e.g., EGFR, VEGFR-2, BRAFV600E, CDK2)

Derivatives of the indole-2-carboxamide class have emerged as potent inhibitors of several protein kinases that are crucial in cell signaling and cancer progression.

Specifically, a series of 5-substituted-3-ethylindole-2-carboxamides were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Certain compounds within this series, notably 5i and 5j, demonstrated significant antiproliferative activity and were identified as potent dual inhibitors of both EGFR and CDK2. researchgate.net

Further studies on indole-2-carboxamide derivatives have highlighted their potential as multi-kinase inhibitors. nih.gov Certain analogues showed inhibitory activity against EGFR, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the constitutively activated B-Raf mutant, BRAFV600E. nih.gov For instance, compound Va was a potent inhibitor of EGFR (IC₅₀ = 71 nM) and BRAFV600E (IC₅₀ = 77 nM). nih.gov Other compounds in the same series, Ve and Vg , were particularly effective against VEGFR-2, with IC₅₀ values of 1.10 nM and 1.60 nM, respectively. nih.gov

Another study focused on 5-chloro-indole-2-carboxylate derivatives as dual inhibitors of mutant EGFR and BRAFV600E pathways. mdpi.com The m-piperidinyl derivative 3e was the most potent against BRAFV600E, with an IC₅₀ value of 35 nM, which was more potent than the reference compound erlotinib (B232) (IC₅₀ = 60 nM). mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Indole-2-carboxamide Analogues

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5c | CDK2 | 46 | researchgate.net |

| 5g | CDK2 | 33 | researchgate.net |

| Va | EGFR | 71 | nih.gov |

| Va | BRAFV600E | 77 | nih.gov |

| Ve | BRAFV600E | 81 | nih.gov |

| Ve | VEGFR-2 | 1.10 | nih.gov |

| Vg | VEGFR-2 | 1.60 | nih.gov |

| 3e | BRAFV600E | 35 | mdpi.com |

| 3e | EGFR | 68 | mdpi.com |

Galectin Inhibition (e.g., Galectin-3, Galectin-8 C-Terminal Domain)

Galectins are a family of proteins that bind to β-galactoside sugars and are involved in processes like cell adhesion, migration, and apoptosis. mdpi.commdpi.com A series of novel N-arylsulfonyl-5-aryloxy-indole-2-carboxamide derivatives have been identified as dual inhibitors of Galectin-3 and the C-terminal domain of Galectin-8 (Galectin-8C). mdpi.commdpi.com

These non-carbohydrate-based inhibitors demonstrated binding affinities in the low micromolar range. mdpi.com Molecular docking studies suggest that the N-arylsulfonyl-carboxamide structure is a key feature for binding, interacting with unique amino acid residues in the carbohydrate recognition domains of these galectins, such as Arg144 in Galectin-3 and Ser213 in Galectin-8C. mdpi.commdpi.com The ability of these compounds to inhibit MRC-5 lung fibroblast cell migration was also demonstrated in a scratch wound assay. mdpi.commdpi.com

Table 2: Binding Affinity of Indole-2-carboxamide Analogues for Galectins

| Compound | Target | Binding Affinity (Kd, µM) | Reference |

|---|---|---|---|

| Cpd53 | Galectin-3 | 4.12 | mdpi.commdpi.com |

| Galectin-8C | 6.04 | ||

| Cpd57 | Galectin-3 | 12.8 | mdpi.commdpi.com |

| Galectin-8C | 2.06 |

Cannabinoid Receptor (CB1) Allosteric Modulation and CB2 Agonistic Activity

Indole-2-carboxamide analogues have been investigated for their activity at cannabinoid receptors. Research has shown that these compounds can act as allosteric modulators of the Cannabinoid Receptor 1 (CB1) and as direct agonists of the Cannabinoid Receptor 2 (CB2).

Several indole-2-carboxamides, such as Org 27569, have been identified as allosteric modulators of the CB1 receptor. mdpi.comnih.gov In in vitro binding assays, these compounds were found to significantly increase the binding of CB1 receptor agonists, indicating a positive allosteric effect. mdpi.comnih.gov Conversely, they caused a decrease in the binding of CB1 inverse agonists. mdpi.com Despite enhancing agonist binding, these modulators behaved as insurmountable antagonists in functional assays, reducing the maximum effect (Emax) of CB1 agonists. mdpi.comnih.gov This suggests that they bind to an allosteric site on the CB1 receptor, inducing a conformational change that modulates the function of the receptor in a complex manner, a phenomenon often referred to as biased signaling. nih.gov

In addition to modulating CB1, indole-based structures are also potent agonists for the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues. nih.govmdpi.com A series of indole (B1671886) derivatives featuring N-ethyl morpholine (B109124) moieties were synthesized and evaluated, with several compounds exhibiting high affinity for the CB2 receptor at low nanomolar concentrations and high selectivity over the CB1 receptor. nih.govmdpi.com For example, some carboxamide-type synthetic cannabinoids have been shown to act as agonists at both CB1 and CB2 receptors. northwestern.edu

Transient Receptor Potential Vanilloid Type-1 (TRPV1) Agonism

The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a key player in pain and inflammation pathways. Indole-2-carboxamides have been identified as a novel class of selective agonists for this channel. In a study exploring two small series of these compounds, researchers tested their ability to modulate TRPV1 in vitro. The evaluation focused on their efficacy, potency (EC₅₀), and desensitization (IC₅₀) properties. The results indicated that N-methylated analogues generally performed better than their counterparts, a finding attributed to increased lipophilicity which may facilitate access to the channel's binding site. One derivative, compound 6g , emerged as a particularly promising candidate for further investigation.

Hyaluronidase (B3051955) Modulation (Inhibition and Activation)

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. The modulation of these enzymes is of significant interest for various physiological and pathological processes. A study on a series of indole carboxamides and acetamides revealed a pH-dependent modulation of bovine testes hyaluronidase.

At a neutral pH of 7.0, indole carboxamides were found to act as inhibitors of the enzyme. The most active compound identified was N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide (20) , which exhibited an IC₅₀ value of 46 µM.

Interestingly, this inhibitory effect was completely lost when the pH was lowered. At an acidic pH of 3.5, the related indole acetamides did not inhibit the enzyme but instead increased its activity. For example, N-(4,6-Dimethylpyridin-2yl)-(1-ethylindole-3-yl)acetamide (24) increased enzyme activity by up to 134% at a concentration of 100 µM. The proposed mechanism for this activation involves the protonated form of the acetamide (B32628) binding to hyaluronic acid, causing the substrate to adopt a more elongated form that is more easily accessed and cleaved by the hyaluronidase enzyme.

Antimicrobial Activities and Target Identification

The indole-2-carboxamide scaffold has been utilized in the development of novel antimicrobial agents with activity against a range of pathogens, including mycobacteria, other bacteria, and fungi.

A series of indole-2-carboxamides have been shown to possess potent pan-activity against various mycobacterial species, including M. abscessus, M. massiliense, and M. tuberculosis. These compounds have been identified as inhibitors of MmpL3, an essential mycolic acid transporter in mycobacteria. This target is crucial for the formation of the unique mycobacterial cell envelope. The antitubercular structure-activity relationship appears to be flexible, with compounds like the cyclooctyl derivative (10 ) maintaining potent activity against M. tuberculosis (MIC = 0.39 µg/mL).

Broader antimicrobial screening of other indole carboxamide derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. In one study, all tested compounds were as active as ampicillin (B1664943) against Staphylococcus aureus. Indole-3-carboxamide derivatives showed better inhibition of Bacillus subtilis compared to their 2-carboxamide (B11827560) counterparts. The minimum inhibitory concentration (MIC) values for some derivatives were found to be significantly lower than standard antibiotics against S. aureus, B. subtilis, and Escherichia coli. Furthermore, the antifungal activity of carboxamide derivatives against Candida albicans was noted to be higher than that of related propanamide derivatives. Another study confirmed the activity of an indole-2-carboxamide derivative against Enterococcus faecalis and C. albicans, with one compound showing a MIC of 8 µg/mL against the latter.

Table 3: Antimicrobial Activity of an Indole-2-carboxamide Analogue

| Compound | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 10 | M. tuberculosis | 0.39 µg/mL | |

| Indole-2-carboxamide derivative | C. albicans | 8 µg/mL |

Anti-Mycobacterial Activity (e.g., Mycobacterium tuberculosis, Mycobacterium abscessus, targeting MmpL3 transporter)

Indole-2-carboxamides (ICs) have emerged as a significant class of compounds with potent anti-mycobacterial properties. nih.govnih.gov Research has demonstrated their efficacy against a range of mycobacterial species, including the notorious Mycobacterium tuberculosis and the increasingly problematic nontuberculous mycobacterium (NTM), Mycobacterium abscessus. nih.govasm.orgnih.gov The primary molecular target of this class of compounds is the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter responsible for shuttling mycolic acids to the outer membrane of the mycobacterial cell. nih.govnih.govmdpi.com

The mechanism of action of indole-2-carboxamides involves the disruption of the MmpL3 transporter's function, thereby inhibiting the proper formation of the mycobacterial cell envelope. nih.govnih.gov This targeted approach provides a narrow-spectrum activity, making these compounds selective for mycobacteria. nih.gov Extensive structure-activity relationship (SAR) studies have been conducted to optimize the anti-mycobacterial potency of the indole-2-carboxamide scaffold. mdpi.comrsc.org For instance, certain analogues have demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.govjohnshopkins.edu

In studies focusing on M. abscessus, specific indole-2-carboxamide derivatives have shown significant bactericidal effects. mdpi.com Genetic studies have confirmed that the MmpL3 protein is the primary target in M. abscessus as well, with mutations in the mmpL3 gene conferring high-level resistance to these compounds. mdpi.com The promising preclinical results, including efficacy in mouse models of M. abscessus infection, position indole-2-carboxamides as strong candidates for further development as therapeutics for NTM infections. nih.govasm.orgnih.govcardiff.ac.uk

| Compound/Analogue | Target Organism(s) | Target Protein | Reported Activity (MIC) |

| Indole-2-carboxamides | Mycobacterium tuberculosis | MmpL3 | - |

| Indole-2-carboxamides | Mycobacterium abscessus | MmpL3 | - |

| IC5 | Mycobacterium abscessus ATCC19977 | MmpL3 | 0.25 µg/mL |

| IC25 | Mycobacterium abscessus ATCC19977 | MmpL3 | 0.063 µg/mL |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) | Drug-sensitive M. tuberculosis | MmpL3 | 0.012 µM |

Anti-Parasitic Activity (e.g., Trypanosoma brucei, Trypanosoma cruzi)

The therapeutic potential of the indoline-2-carboxamide scaffold extends to anti-parasitic applications, with demonstrated activity against protozoan parasites such as Trypanosoma brucei and Trypanosoma cruzi. acs.orgnih.govdundee.ac.uknih.gov T. brucei is the causative agent of human African trypanosomiasis (HAT), or sleeping sickness, while T. cruzi is responsible for Chagas disease. nih.govnih.gov

A series of novel indoline-2-carboxamides were identified as potent inhibitors of T. brucei through a screening of a focused protease library. acs.orgnih.govdundee.ac.uk These compounds exhibited significant antiproliferative activity against the parasite in culture. acs.orgnih.govdundee.ac.uk Optimization of this series led to analogues with excellent pharmacokinetic properties. acs.orgnih.govdundee.ac.uk

Furthermore, substituted indoles have been identified through phenotypic screening for their activity against T. cruzi. nih.govdndi.org Medicinal chemistry efforts have focused on optimizing the potency and physicochemical properties of these compounds to improve their metabolic stability and solubility. nih.govdndi.org While some lead compounds from these optimization efforts have shown antiparasitic activity in both acute and chronic mouse models of Chagas disease, further development has been hindered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties. dndi.org

| Compound/Analogue | Target Organism | Key Findings |

| Indoline-2-carboxamides | Trypanosoma brucei | Identified as inhibitors from a focused protease library screening; potent antiproliferative activity. acs.orgnih.govdundee.ac.uk |

| Substituted Indoles | Trypanosoma cruzi | Identified through phenotypic screening; optimization efforts aimed at improving metabolic stability and solubility. nih.govdndi.org |

Antiviral Activities and Host Factor Interactions

Activity against Neurotropic Alphaviruses (e.g., Western Equine Encephalitis Virus)

Indole-2-carboxamide derivatives have been identified as potent inhibitors of neurotropic alphaviruses, a group of mosquito-borne pathogens that can cause severe and potentially fatal encephalitis. asm.orgnih.govacs.orgnih.gov These viruses include Western Equine Encephalitis Virus (WEEV), Eastern Equine Encephalitis Virus (EEEV), and Venezuelan Equine Encephalitis Virus (VEEV). nih.gov

Research has described the development of third-generation indole-2-carboxamide derivatives with improved potency, solubility, and metabolic stability. asm.orgnih.gov Specific lead compounds, such as CCG205432 and its analogues CCG206381 and CCG209023, have demonstrated half-maximal inhibitory concentrations (IC50) of approximately 1 µM in cell-based assays using WEEV replicons. asm.orgnih.gov Furthermore, these compounds have shown broad inhibitory activity against a range of RNA viruses in culture. asm.orgnih.gov

The development of these compounds has also focused on overcoming challenges such as recognition by the P-glycoprotein efflux transporter at the blood-brain barrier, with structural modifications identified to reduce this recognition. acs.orgnih.gov The promising in vitro activity of these indole-2-carboxamide compounds makes them viable candidates for continued preclinical development as inhibitors of neurotropic alphaviruses. asm.orgnih.gov

| Compound/Analogue | Target Virus | Reported Activity (IC50) | Key Findings |

| CCG205432 | Western Equine Encephalitis Virus (WEEV) | ~1 µM (in replicon assays) | Potent inhibitor with broad-spectrum activity against other RNA viruses. asm.orgnih.gov |

| CCG206381 | Western Equine Encephalitis Virus (WEEV) | ~1 µM (in replicon assays) | Analogue of CCG205432 with similar potency. asm.orgnih.gov |

| CCG209023 | Western Equine Encephalitis Virus (WEEV) | ~1 µM (in replicon assays) | Analogue of CCG205432 with similar potency. asm.orgnih.gov |

Modulation of Cap-Dependent Translation

The antiviral mechanism of action for the novel indole-based compounds active against neurotropic alphaviruses does not appear to directly target a viral protein. Instead, research suggests that these compounds target a host factor that plays a crucial role in the viral replication cycle. asm.orgnih.gov Specifically, mechanism-of-action studies have revealed that these indole-2-carboxamide derivatives modulate cap-dependent translation. asm.orgnih.gov

Cap-dependent translation is a critical process for the synthesis of viral proteins for many RNA viruses. By targeting a host factor involved in this process, the indole-2-carboxamide compounds can effectively inhibit the replication of a broad range of RNA viruses, including members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. asm.orgnih.gov The exact molecular target within the host cell's translation machinery is still under investigation. asm.orgnih.gov This host-targeted approach is a promising strategy for the development of broad-spectrum antiviral therapeutics.

Cellular Mechanistic Investigations in Disease Models (In Vitro)

Induction of Apoptosis and Cell Cycle Analysis

In the context of cancer research, indole-2-carboxamide and related oxindole-indole conjugates have been investigated for their antiproliferative and pro-apoptotic activities. nih.govnih.govnih.gov These studies have demonstrated that certain derivatives can effectively induce apoptosis and cause cell cycle arrest in various cancer cell lines.

The induction of apoptosis is a key mechanism for the elimination of cancer cells. nih.gov Studies have shown that specific indole-2-carboxamide derivatives can activate the apoptotic cascade. nih.govnih.gov This is evidenced by their ability to modulate the levels of apoptotic markers such as caspases (e.g., caspase-3, -8, and -9), cytochrome C, Bax, and Bcl-2. nih.govnih.gov For example, treatment of breast cancer cell lines (MCF-7) with potent indole-2-carboxamide derivatives led to a significant increase in the levels of pro-apoptotic proteins and a decrease in anti-apoptotic proteins. nih.gov

In addition to inducing apoptosis, these compounds have also been shown to disrupt the normal progression of the cell cycle. nih.gov Cell cycle analysis using flow cytometry has revealed that treatment with oxindole-indole conjugates can lead to a significant decline in the cell population in the G0/G1 phase. nih.gov This indicates that the compounds can arrest the cell cycle at this phase, preventing the cells from proceeding to the DNA synthesis (S) phase and subsequent cell division.

| Compound/Analogue | Cell Line | Effect | Key Findings |

| Oxindole-indole conjugates (6e and 6f) | MCF-7 (Breast Cancer) | Cell Cycle Arrest | Significant decline in the cell population at the G0/G1 phase. nih.gov |

| Indole-2-carboxamide derivatives (5d, 5e, 5h) | MCF-7 (Breast Cancer) | Induction of Apoptosis | Increased levels of Caspases 3, 8, 9, Cytochrome C, Bax, and p53; decreased Bcl2 levels. nih.gov |

| Indole-2-carboxamide derivatives (Va and Vg) | A-549 (Lung Cancer) | Induction of Apoptosis | Significantly elevated caspase-8 and Bax levels. nih.gov |

Modulation of Apoptotic Markers (e.g., Caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, p53) by Indole-2-Carboxamide Analogues

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. nih.gov The activation of this proteolytic cascade is a hallmark of programmed cell death. nih.gov In studies conducted on the human breast cancer cell line (MCF-7), certain indole-2-carboxamide analogues have demonstrated a potent ability to upregulate key caspases. nih.gov

Specifically, the treatment of MCF-7 cells with compounds identified as 5d , 5e , and 5h resulted in a significant, dose-dependent increase in the levels of active Caspase-3. nih.gov Caspase-3 is a crucial executioner caspase, responsible for the cleavage of numerous cellular proteins, which ultimately leads to the morphological and biochemical changes associated with apoptosis. nih.gov Compared to untreated control cells, the most active of these analogues, compound 5e , increased the level of active Caspase-3 by a factor of 9.70. nih.gov

To elucidate the specific apoptotic pathways activated by these compounds, the levels of initiator caspases, Caspase-8 and Caspase-9, were also investigated. nih.gov Caspase-8 is primarily associated with the extrinsic (death receptor-mediated) pathway, while Caspase-9 is a key component of the intrinsic (mitochondrial) pathway. The study revealed that compounds 5d and 5e led to a substantial increase in both Caspase-8 and Caspase-9 levels, suggesting the activation of both apoptotic pathways. nih.gov Notably, the elevation in Caspase-9 levels was more pronounced, indicating a stronger effect on the intrinsic pathway. nih.gov

| Compound | Caspase-3 Level (pg/mL) | Fold Increase in Caspase-3 vs. Control | Fold Increase in Caspase-8 vs. Control | Fold Increase in Caspase-9 vs. Control |

|---|---|---|---|---|

| Control | Data not specified | 1.00 | 1.00 | 1.00 |

| Doxorubicin (Reference) | 503.50 ± 4.50 | Data not specified | Data not specified | Data not specified |

| Compound 5d | 570.00 ± 5.00 | ~8-10 fold | 9.70 | 17.80 |

| Compound 5e | 635.50 ± 5.50 | 9.70 | 10.90 | 18.15 |

| Compound 5h | 537.50 ± 5.00 | ~8-10 fold | Data not specified | Data not specified |

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and the release of Cytochrome C from the mitochondria. nih.gov The Bcl-2 family consists of both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov An increase in this ratio promotes the permeabilization of the outer mitochondrial membrane, leading to the release of Cytochrome C into the cytosol. nih.govnih.gov

Research on indole-2-carboxamide analogues has shown their ability to modulate this critical balance. nih.gov In MCF-7 cells, treatment with these compounds led to a significant increase in the expression of the pro-apoptotic Bax protein. nih.gov Concurrently, a decrease in the levels of the anti-apoptotic Bcl-2 protein was observed. nih.gov This shift in the Bax/Bcl-2 ratio in favor of apoptosis contributes to the induction of the intrinsic pathway. nih.gov

Consistent with the observed changes in the Bax/Bcl-2 ratio, these indole-2-carboxamide analogues were also found to promote the release of Cytochrome C from the mitochondria into the cytosol. nih.gov This event is a pivotal step in the intrinsic pathway, as cytosolic Cytochrome C associates with apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates Caspase-9. nih.gov

| Compound | Effect on Bax Levels | Effect on Bcl-2 Levels | Effect on Cytochrome C Levels |

|---|---|---|---|

| Indole-2-carboxamide analogues (e.g., 5d, 5e) | Significant Increase | Decrease | Significant Increase |

The tumor suppressor protein p53 plays a crucial role in cellular response to stress, including DNA damage, and can induce cell cycle arrest or apoptosis. nih.gov Inactivation of p53 is a common event in many cancers, allowing cancer cells to evade apoptosis. nih.gov The activation or stabilization of p53 can help restore normal apoptotic processes. nih.gov

The effects of indole-2-carboxamide analogues 5d and 5e on p53 transcription were evaluated in MCF-7 cells. nih.gov The results indicated that these compounds were able to enhance the transcriptional activity of p53. nih.gov This upregulation of p53 activity is a significant finding, as p53 can transcriptionally activate pro-apoptotic genes, including Bax, further contributing to the induction of the intrinsic apoptotic pathway. nih.gov

| Compound | Effect on p53 Transcription |

|---|---|

| Compound 5d | Increased |

| Compound 5e | Increased |

Chemical Biology Applications of N Ethylindoline 2 Carboxamide As a Research Tool

Design and Development of Chemical Probes

A key objective in chemical biology is the conversion of a bioactive molecule into a chemical probe. This transformation allows researchers to move beyond observing a phenotypic effect to identifying the specific biomolecular interactions responsible for that effect. The indoline-2-carboxamide scaffold is a prime candidate for such an endeavor.

The design of a chemical probe typically involves incorporating a reporter group or a reactive moiety onto the bioactive scaffold without significantly diminishing its affinity for its biological target. A common and powerful class of chemical probes are photoaffinity labels. These probes are designed to bind to their target protein and, upon irradiation with UV light, form a covalent bond with nearby amino acid residues. This permanent linkage allows for the isolation and identification of the target protein.

Drawing inspiration from work on the related indole-2-carboxamide scaffold, one can envision creating photoaffinity probes based on N-Ethylindoline-2-carboxamide. nih.gov In such a design, a photoactivatable group, such as a benzophenone (B1666685), phenyl azide (B81097), or a more complex phenyltrifluoromethyldiazirine, would be appended to the indoline (B122111) ring. nih.gov The placement of this moiety is critical and is often guided by existing structure-activity relationship (SAR) data to ensure that the probe retains its biological activity. For instance, the phenyl ring of the parent compound could be modified to be part of the photophore structure itself, such as in a benzophenone. nih.gov

These novel probes, equipped with photoactivatable functionalities, serve as invaluable tools for mapping the binding sites of their parent compounds. nih.gov Once the probe is covalently cross-linked to its target, the protein-probe complex can be identified using techniques like mass spectrometry. This approach, known as chemoproteomics, is a cornerstone of modern drug target identification. nih.govdrughunter.com

Table 1: Hypothetical Photoaffinity Probes Based on the this compound Scaffold

| Probe Structure (Conceptual) | Photoactivatable Group | Linker Position | Intended Application |

|---|---|---|---|

| N-Ethyl-5-(4-benzoylbenzoyl)indoline-2-carboxamide | Benzophenone | C5 of indoline ring | Covalent labeling and identification of target proteins |

| N-Ethyl-5-(azidoethoxy)indoline-2-carboxamide | Phenyl Azide | C5 of indoline ring | Mapping ligand-protein binding interactions |

| N-Ethyl-1-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)indoline-2-carboxamide | Phenyltrifluoromethyldiazirine | N1 of indoline ring | Irreversible binding for target validation |

Strategies for Bioconjugation and Bio-orthogonal Labeling

To effectively use a chemical probe for applications like affinity purification ("pull-downs") or cellular imaging, it must be linked to a reporter tag, such as biotin or a fluorophore. This process of linking two molecules, where at least one is a biomolecule or a probe destined for a biological environment, is known as bioconjugation. mdpi.com Modern bioconjugation relies heavily on bio-orthogonal chemistry—reactions that occur rapidly and selectively in a complex biological setting without interfering with native biochemical processes. nih.gov

A robust strategy for the bioconjugation of an this compound probe involves a two-step "click chemistry" approach. nih.gov

Functionalization of the Probe : A derivative of this compound is synthesized to include a small, inert, and bio-orthogonal chemical handle, such as a terminal alkyne or an azide group. The synthesis would be designed to place this handle at a position on the molecule that does not disrupt its binding to the target protein.

Bio-orthogonal Ligation : The functionalized probe is introduced to the biological system (e.g., cell lysate or live cells). After it binds to its target, a second molecule—the reporter tag (e.g., biotin or a fluorophore) carrying the complementary chemical handle (an azide or alkyne, respectively)—is added. The two handles "click" together, forming a stable covalent bond and thereby attaching the reporter tag to the probe-target complex.

The most widely used bio-orthogonal reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction creates a stable triazole linkage, effectively conjugating the probe to its reporter. nih.gov For applications in living systems where the copper catalyst may be toxic, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which proceeds without a metal catalyst. Another powerful bio-orthogonal reaction is the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene), which is known for its exceptionally fast reaction kinetics. nih.gov

These strategies enable a wide range of experiments. For example, a biotin-tagged this compound probe can be used to isolate its target protein from a complex cellular mixture for identification by mass spectrometry. drughunter.comnih.gov Alternatively, a fluorophore-tagged probe could be used to visualize the subcellular localization of its target using fluorescence microscopy.

Table 2: Common Bio-orthogonal Reactions for Probe Labeling

| Reaction | Reactive Handles | Key Features | Suitability for this compound Probes |

|---|---|---|---|

| CuAAC | Alkyne + Azide | High efficiency, stable triazole product. Requires a copper catalyst. | Excellent for in vitro applications like affinity pull-downs from cell lysates. |

| SPAAC | Strained Alkyne + Azide | Copper-free, suitable for live-cell applications. | Ideal for live-cell imaging and tracking of the probe's target. |

| Tetrazine Ligation | Tetrazine + Strained Alkene | Extremely fast kinetics, highly bio-orthogonal. | Well-suited for rapid labeling in complex biological systems and in vivo studies. |

Future Research Directions and Conceptual Translational Potential

Prospects for Further Structural Optimization and Derivative Development

The N-Ethylindoline-2-carboxamide core is ripe for structural optimization to enhance its biological activity, selectivity, and pharmacokinetic properties. Future research will likely focus on systematic modifications at several key positions of the molecule.

Substitution on the Indoline (B122111) Ring: The aromatic portion of the indoline ring presents a prime site for the introduction of various substituents. The addition of electron-withdrawing or electron-donating groups could significantly influence the molecule's electronic properties and, consequently, its binding affinity to biological targets. For instance, the introduction of halogens, such as chlorine or bromine, at the 5-position has been shown to be important for the antiproliferative activity of related indole-2-carboxamide derivatives. nih.gov Further exploration of a diverse range of substituents, including nitro, cyano, and methoxy (B1213986) groups, at different positions of the benzene (B151609) ring could lead to the discovery of derivatives with novel biological profiles.

Modification of the N-Ethyl Group: The ethyl group on the amide nitrogen provides a handle for further derivatization. Increasing the alkyl chain length, introducing branching, or incorporating cyclic moieties could modulate the compound's lipophilicity and steric profile, potentially leading to improved cell permeability and target engagement. Furthermore, replacing the ethyl group with functionalized chains could enable the attachment of reporter groups or facilitate covalent bonding to target proteins.

Exploration of Bioisosteric Replacements: The replacement of the carboxamide group with bioisosteres, such as sulfonamides, could lead to compounds with altered chemical properties and potentially different biological activities. Such modifications have been explored in the broader class of indole-2-carboxamides, revealing the importance of the carboxamide for certain biological activities. nih.gov

A systematic approach to generating a library of this compound derivatives, coupled with high-throughput screening, will be instrumental in mapping the structure-activity relationships (SAR) and identifying lead compounds for further development.

| Modification Site | Potential Modifications | Anticipated Impact | Supporting Research Focus |

| Indoline Ring | Halogenation, Nitration, Alkoxylation | Altered electronic properties, improved binding affinity | Antiproliferative agents nih.gov |

| N-Alkyl Group | Chain extension, branching, cyclization | Modulated lipophilicity, enhanced cell permeability | General derivative synthesis mdpi.com |

| Carboxamide Linker | N-methylation, conformational constraints | Increased potency, improved metabolic stability | General medicinal chemistry principles |

| Core Scaffold | Bioisosteric replacement of the amide | Altered chemical properties, novel biological activities | Galectin inhibitors nih.gov |

Elucidation of Undetermined Molecular Targets and Mechanisms

While the broader class of indole-2-carboxamides has been shown to interact with a variety of biological targets, the specific molecular targets and mechanisms of action for this compound remain largely uncharacterized. This knowledge gap presents a significant opportunity for future research.

Initial studies on related compounds have revealed a diverse range of biological activities, suggesting that the indoline-2-carboxamide scaffold can interact with multiple protein families. For example, various derivatives have been identified as:

Cannabinoid Receptor Modulators: Certain indole-2-carboxamides act as allosteric modulators of the CB1 receptor. nih.gov However, some of their antitumor activities may be independent of cannabinoid receptors, indicating the existence of other molecular targets. nih.gov

Enzyme Inhibitors: Derivatives of indole-2-carboxamide have shown inhibitory activity against enzymes such as EGFR and CDK2, which are implicated in cancer progression. nih.gov

Ion Channel Modulators: The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of new agonists for the TRPV1 ion channel, which is involved in pain and inflammation. mdpi.com

Lectin Inhibitors: N-Arylsulfonyl-indole-2-carboxamide derivatives have been discovered as inhibitors of galectin-3 and galectin-8, proteins involved in cell adhesion, migration, and apoptosis. nih.gov

Given this precedent, future research on this compound should employ a multi-pronged approach to identify its molecular targets. This could involve:

Phenotypic Screening: Testing the compound across a wide range of cell-based assays to identify its effects on various cellular processes, such as proliferation, apoptosis, and differentiation.

Affinity-Based Proteomics: Utilizing chemical probes derived from this compound to isolate and identify its binding partners within the proteome.

Computational Modeling and Docking: Using the structure of this compound to predict its binding to known protein structures and guide experimental validation.

Unraveling the specific molecular targets and downstream signaling pathways of this compound will be crucial for understanding its biological function and for the rational design of more potent and selective derivatives.

Potential as a Scaffold for Novel Chemical Biology Tools

The structural simplicity and synthetic tractability of this compound make it an attractive scaffold for the development of novel chemical biology tools. These tools are essential for probing biological systems and elucidating the function of specific proteins.

One promising avenue is the development of photoaffinity labels . By incorporating a photoactivatable moiety, such as a benzophenone (B1666685) or a phenyl azide (B81097), into the this compound structure, researchers can create probes that form a covalent bond with their target protein upon exposure to UV light. nih.gov This technique is invaluable for definitively identifying the binding partners of a small molecule.

Furthermore, the this compound scaffold can be functionalized with reporter tags, such as fluorophores or biotin, to create probes for various applications:

Fluorescent Probes: These probes can be used in fluorescence microscopy and flow cytometry to visualize the subcellular localization of the target protein.

Biotinylated Probes: These probes can be used for affinity purification of the target protein and its associated protein complexes.

The development of a suite of chemical biology tools based on the this compound scaffold would not only facilitate the identification of its molecular targets but also provide valuable reagents for the broader scientific community to study the function of these targets.

| Tool Type | Functional Moiety | Application | Relevant Precedent |

| Photoaffinity Label | Benzophenone, Phenyl Azide | Covalent labeling and identification of target proteins | CB1 receptor modulators nih.gov |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualization of target protein localization | General chemical biology techniques |

| Affinity Probe | Biotin | Purification of target proteins and complexes | General chemical biology techniques |

Broader Academic and Research Implications of Indoline-2-carboxamide Chemistry